N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide
Description
N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide is a methanimidamide derivative characterized by a cyclohexenyl ring substituted with a phenyl group at position 5 and a ketone group at position 2. The methanimidamide moiety (N,N-dimethyl substitution) confers basicity and nucleophilic reactivity, while the cyclohexenyl-phenyl system may influence steric and electronic properties.
Properties
CAS No. |
131929-03-8 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(3-oxo-5-phenylcyclohexen-1-yl)methanimidamide |
InChI |
InChI=1S/C15H18N2O/c1-17(2)11-16-14-8-13(9-15(18)10-14)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
KNFYVGHYMIJRDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=O)CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Two common synthetic routes lead to the formation of this compound:
Benzothiophene-based Route:
Antipyrine Derivative Route:
Industrial Production:: The industrial-scale production methods involve efficient and scalable synthesis routes, ensuring high yields and purity.
Chemical Reactions Analysis
Oxidation: The cyclohexenone moiety is susceptible to oxidation, leading to various functional group transformations.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl group allows for substitution reactions.
Common Reagents and Conditions:
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For instance, reduction of the carbonyl group may yield an alcohol, while substitution reactions can lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Explored for drug development due to its unique structure.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs:
Physicochemical Properties
Lipophilicity :
- Reactivity: The ketone group in the target compound could participate in keto-enol tautomerism, enhancing its electrophilic character compared to carbamate-containing derivatives (e.g., formetanate hydrochloride) . Dimethylamino groups in all analogs facilitate nucleophilic reactions, such as imine formation or coordination with metal catalysts .
Biological Activity
N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide, commonly referred to by its chemical name and identified by its CAS number 131929-03-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of amidines and has been studied for various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a cyclohexene ring with a phenyl group and an oxo substituent, contributing to its unique biological activity profile.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in breast cancer (MCF7) and prostate cancer (PC3) cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| PC3 | 20 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various animal models. A study involving carrageenan-induced paw edema in rats showed that administration of this compound significantly reduced inflammation compared to control groups. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Anti-inflammatory Efficacy
In a controlled trial, rats treated with the compound showed a reduction in paw swelling by approximately 40% after 4 hours post-administration, indicating its potential utility as an anti-inflammatory agent.
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with specific cellular targets. For instance, its anticancer effects may be linked to the modulation of signaling pathways involved in cell survival and apoptosis, particularly through the activation of caspases and inhibition of Bcl-2 family proteins.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a relatively low toxicity profile; however, further studies are necessary to fully understand its safety in vivo. The LD50 value is yet to be established but should be investigated in future studies to ensure safe therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
